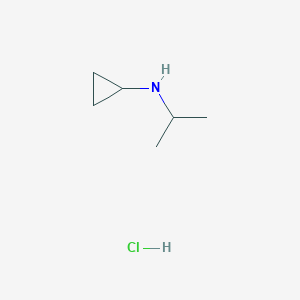

N-cyclopropyl-N-isopropylamine hydrochloride

Description

The exact mass of the compound N-cyclopropyl-N-isopropylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-cyclopropyl-N-isopropylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-N-isopropylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-propan-2-ylcyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5(2)7-6-3-4-6;/h5-7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIXXJOADHWACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246257-63-6 | |

| Record name | N-(propan-2-yl)cyclopropanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-cyclopropyl-N-isopropylamine Hydrochloride

This guide provides a comprehensive overview of the synthesis and characterization of N-cyclopropyl-N-isopropylamine hydrochloride, a secondary amine of interest to researchers and professionals in drug development and chemical synthesis. The document delves into the practical and theoretical aspects of its preparation via reductive amination and details the analytical techniques for its structural confirmation and purity assessment.

Introduction: The Significance of the Cyclopropylamine Moiety

The cyclopropylamine structural motif is a prevalent feature in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The strained three-membered ring of the cyclopropyl group imparts unique conformational rigidity and electronic properties to molecules, often leading to enhanced binding affinity to biological targets and improved metabolic stability. N-cyclopropyl-N-isopropylamine hydrochloride serves as a valuable building block for the synthesis of more complex molecules, leveraging the combined steric and electronic contributions of the cyclopropyl and isopropyl substituents on the nitrogen atom.

Synthesis of N-cyclopropyl-N-isopropylamine Hydrochloride

A robust and widely employed method for the synthesis of secondary amines is reductive amination. This one-pot reaction involves the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its in-situ reduction. This approach offers high atom economy and minimizes the over-alkylation side reactions often encountered in direct alkylation methods.

Reaction Principle

The synthesis of N-cyclopropyl-N-isopropylamine proceeds via the reductive amination of cyclopropanecarboxaldehyde with isopropylamine, followed by conversion to its hydrochloride salt. The reaction can be dissected into two key steps:

-

Iminium Ion Formation: The nucleophilic isopropylamine attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde, forming a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to yield an imine (Schiff base), which is subsequently protonated to form a reactive iminium ion.

-

In-situ Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced to reduce the iminium ion to the desired secondary amine. NaBH(OAc)₃ is particularly well-suited for this transformation as it is less reactive towards the starting aldehyde, thereby minimizing the formation of the corresponding alcohol as a byproduct.

The free amine is then converted to its hydrochloride salt for improved stability and handling.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-cyclopropyl-N-isopropylamine hydrochloride.

Caption: Experimental workflow for the synthesis of N-cyclopropyl-N-isopropylamine hydrochloride.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Formula | M.W. ( g/mol ) |

| Cyclopropanecarboxaldehyde | C₄H₆O | 70.09 |

| Isopropylamine | C₃H₉N | 59.11 |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 |

| Hydrochloric acid, 2.0 M in diethyl ether | HCl | 36.46 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanecarboxaldehyde (1.0 eq) and anhydrous dichloromethane.

-

Amine Addition: To the stirring solution, add isopropylamine (1.2 eq) via syringe. Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 20-30 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-cyclopropyl-N-isopropylamine.

-

Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether and cool in an ice bath. Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-cyclopropyl-N-isopropylamine hydrochloride as a solid.

Characterization of N-cyclopropyl-N-isopropylamine Hydrochloride

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for N-cyclopropyl-N-isopropylamine hydrochloride are predicted based on analogous structures.

¹H NMR (Proton NMR):

-

Cyclopropyl protons: A complex multiplet in the upfield region (approx. 0.4-1.0 ppm) is expected for the methine and methylene protons of the cyclopropyl ring.

-

Isopropyl methyl protons: A doublet (approx. 1.2-1.4 ppm) integrating to six protons.

-

Isopropyl methine proton: A septet (approx. 3.0-3.5 ppm) integrating to one proton.

-

N-H proton: A broad singlet (variable chemical shift, typically downfield) due to the ammonium proton.

-

Cyclopropyl methine proton (adjacent to N): A multiplet (approx. 2.5-3.0 ppm) integrating to one proton.

¹³C NMR (Carbon-13 NMR):

-

Cyclopropyl carbons: Resonances in the upfield region (approx. 5-15 ppm for CH₂) and a downfield shifted methine carbon attached to the nitrogen.

-

Isopropyl methyl carbons: A signal around 20-25 ppm.

-

Isopropyl methine carbon: A signal around 45-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of N-cyclopropyl-N-isopropylamine hydrochloride is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration |

| 2700-2250 (broad) | N-H stretch (ammonium salt) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1600-1500 | N-H bend |

| ~1020 | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N-cyclopropyl-N-isopropylamine, the free base would be analyzed. The expected molecular ion peak [M]⁺ would be at m/z = 99.12. Common fragmentation patterns would involve the loss of methyl or isopropyl groups.

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of N-cyclopropyl-N-isopropylamine hydrochloride.

| Property | Value |

| Molecular Formula | C₆H₁₄ClN |

| Molecular Weight | 135.64 g/mol [2][3] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and alcohols. |

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Reagent Handling:

-

Cyclopropanecarboxaldehyde and isopropylamine are flammable and toxic.[5] Handle with care.

-

Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas upon contact with water. Add it in portions and avoid moisture.

-

The quenching step with sodium bicarbonate will produce carbon dioxide gas; ensure slow addition to control effervescence.

-

-

Product Handling: N-cyclopropyl-N-isopropylamine hydrochloride is expected to be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[4] Avoid inhalation of dust.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[1][4][5]

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of N-cyclopropyl-N-isopropylamine hydrochloride via reductive amination. The detailed experimental protocol, coupled with the predicted characterization data, provides a solid foundation for researchers and scientists working with this valuable synthetic intermediate. Adherence to the described procedures and safety precautions will enable the successful and safe synthesis and characterization of this compound.

References

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

Sources

"physicochemical properties of N-cyclopropyl-N-isopropylamine hydrochloride"

An In-depth Technical Guide to the Physicochemical Properties of N-cyclopropyl-N-isopropylamine Hydrochloride

Introduction: The Physicochemical Blueprint of a Drug Candidate

In the landscape of modern drug discovery, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific evaluation. Central to this process is the comprehensive characterization of a compound's physicochemical properties. These fundamental attributes—including solubility, lipophilicity, and ionization state (pKa)—govern a molecule's behavior from the moment of administration to its interaction with the biological target.[1][2] They are the primary determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its bioavailability, efficacy, and potential for toxicity.[3][4]

This guide provides a detailed examination of N-cyclopropyl-N-isopropylamine hydrochloride, a molecule of interest for its unique structural motifs. As researchers and drug development professionals, understanding the physicochemical blueprint of this compound is not merely an academic exercise; it is a critical prerequisite for predicting its in vivo performance, designing robust formulations, and ultimately, ensuring the success of a therapeutic development program.[5] We will explore the core properties of this molecule, present validated protocols for their experimental determination, and discuss the causal relationships between these parameters and their downstream biological consequences.

Molecular Profile

The initial step in any physicochemical assessment is to establish the fundamental identity of the molecule. N-cyclopropyl-N-isopropylamine hydrochloride is a secondary amine salt, combining the compact, strained cyclopropyl ring with a bulky isopropyl group. The hydrochloride salt form is typically employed to enhance solubility and stability.

| Property | Data | Source |

| IUPAC Name | N-cyclopropylpropan-2-amine;hydrochloride | - |

| CAS Number | 246257-63-6 | [6][7] |

| Molecular Formula | C₆H₁₄ClN | [6][7] |

| Molecular Weight | 135.64 g/mol | [6][7] |

| Chemical Structure |  | - |

Core Physicochemical Properties: A Framework for Experimental Investigation

While specific experimental data for N-cyclopropyl-N-isopropylamine hydrochloride is not extensively published, this section outlines the critical properties that must be determined and provides robust, field-proven methodologies for their assessment.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is arguably the most critical physicochemical property, as a drug must be in solution to be absorbed.[1] For an orally administered drug, poor solubility in the gastrointestinal tract is a primary cause of low bioavailability. As N-cyclopropyl-N-isopropylamine is a hydrochloride salt of a weak base, its solubility is expected to be highly dependent on pH. It will exhibit higher solubility in the acidic environment of the stomach and lower solubility in the more neutral pH of the intestines.

Experimental Protocol: Equilibrium Shake-Flask Method (OECD Guideline 105)

This method remains the gold standard for its accuracy and reliability.

-

Preparation: Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Execution: Add an excess amount of N-cyclopropyl-N-isopropylamine hydrochloride to each buffer in a sealed, clear glass vial. This ensures that a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is crucial to visually confirm that solid material remains, indicating saturation.

-

Phase Separation: Separate the solid and liquid phases via centrifugation (e.g., 15,000 rpm for 20 minutes). This step must be performed carefully to avoid disturbing the solid pellet.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The reliability of the result is confirmed by ensuring that measurements taken at different time points (e.g., 24 and 48 hours) are consistent, proving that equilibrium was reached.

Lipophilicity (LogP and LogD)

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key driver of membrane permeability, plasma protein binding, and target engagement.[5] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH. For an amine like N-cyclopropyl-N-isopropylamine, LogD is more biologically relevant as it accounts for both the neutral and ionized forms. The LogD will be lowest at acidic pH (where the ionized, more water-soluble form dominates) and will increase as the pH rises above the pKa.

Experimental Protocol: HPLC-Based Determination of LogP/LogD

This method is a high-throughput alternative to the shake-flask method, correlating a compound's retention time on a reverse-phase column with known LogP standards.

-

System Setup: Utilize a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of well-characterized reference compounds with known LogP values to create a calibration curve of retention time versus LogP.

-

Sample Analysis: Inject a solution of N-cyclopropyl-N-isopropylamine hydrochloride and record its retention time.

-

Calculation: Determine the LogP of the compound by interpolating its retention time on the calibration curve.

-

LogD Determination: To measure LogD at various pH values, the analysis is repeated using mobile phases buffered at the desired pH levels (e.g., pH 5.0, 7.4, 9.0).

Ionization Constant (pKa)

Expertise & Experience: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a basic amine, this value dictates the extent of its positive charge across the physiological pH range. This is critical because the ionized form is typically more water-soluble, while the neutral form is more likely to permeate cell membranes. The pKa of the secondary amine in N-cyclopropyl-N-isopropylamine is expected to be in the range of 9-11, similar to other simple alkylamines.[8]

Experimental Protocol: Potentiometric Titration

This is a highly accurate method for determining the pKa of ionizable compounds.

-

Solution Preparation: Prepare a solution of N-cyclopropyl-N-isopropylamine hydrochloride of known concentration in purified water (or a water/co-solvent mixture if solubility is low).

-

Titration: Place the solution in a thermostatted vessel and slowly titrate with a standardized strong base (e.g., 0.1 M NaOH), while simultaneously monitoring the pH with a calibrated electrode.

-

Data Acquisition: Record the pH as a function of the volume of titrant added.

-

Analysis: Plot the titration curve (pH vs. volume of base). The pKa is determined from the inflection point of the curve or by calculating the pH at which half of the amine has been neutralized. Specialized software is often used to refine the pKa value from the titration data.

Integrated Physicochemical Workflow

A successful drug discovery campaign relies on an integrated approach to physicochemical characterization, where data from multiple experiments are synthesized to build a holistic molecular profile. The workflow below illustrates a logical sequence for this process.

Caption: Ionization state as a function of pH and pKa.

Conclusion

N-cyclopropyl-N-isopropylamine hydrochloride presents a unique combination of structural features that necessitate a thorough physicochemical evaluation. While specific experimental values are not yet widely available, the established methodologies detailed in this guide provide a clear and robust framework for their determination. By systematically investigating its solubility, lipophilicity, and pKa, researchers can build a comprehensive profile that is essential for predicting ADME properties, guiding formulation development, and ultimately, de-risking the path to clinical candidacy. This data-driven approach, grounded in the principles of pharmaceutical science, is the cornerstone of successful drug development.

References

- Di, L., & Kerns, E. H. (2016).

-

Kaur, H., & Singh, J. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. IntechOpen. [Link]

- Pardhi, D. M., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmaceutical Sciences and Research, 6(2), 556-565.

-

LookChem. (2023). What are the physicochemical properties of drug? [Link]

-

Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

-

de Meijere, A., et al. (2004). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Arkivoc, 2005(3), 68-80. [Link]

-

A, A., et al. (2014). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Journal of Chromatographic Science, 52(8), 852-858. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopropylamine hydrochloride. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Isopropylamine. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Isopropylpropylamine. PubChem Compound Database. [Link]

-

ChemSrc. (2024). Isopropylamine Hydrochloride. [Link]

-

Wikipedia. (2024). Isopropylamine. [Link]

Sources

- 1. What are the physicochemical properties of drug? [lookchem.com]

- 2. fiveable.me [fiveable.me]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. CAS 246257-63-6 | 3233-5-03 | MDL MFCD09863848 | N-Cyclopropyl-N-isopropylamine hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 7. molcore.com [molcore.com]

- 8. Isopropylamine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to N-cyclopropyl-N-isopropylamine Hydrochloride (CAS: 246257-63-6)

This guide provides a comprehensive technical overview of N-cyclopropyl-N-isopropylamine hydrochloride, a valuable secondary amine building block for researchers, scientists, and drug development professionals. We will delve into its chemical properties, a robust synthesis protocol with mechanistic insights, analytical characterization methods, and its applications in the pharmaceutical and life sciences sectors, concluding with essential safety and handling information.

Introduction and Significance

N-cyclopropyl-N-isopropylamine hydrochloride (C₆H₁₄ClN) is a fine chemical intermediate that has garnered interest within the scientific community.[1] The molecule incorporates two structurally significant motifs: a cyclopropyl ring and an isopropyl group, attached to a central nitrogen atom. The cyclopropyl group, a small, strained ring, is increasingly utilized in medicinal chemistry to enhance the potency, metabolic stability, and other pharmacokinetic properties of drug candidates.[2] Its rigid structure can lock molecules into bioactive conformations, leading to more favorable interactions with biological targets.[2] This guide aims to provide a thorough understanding of this compound, enabling its effective use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of N-cyclopropyl-N-isopropylamine hydrochloride is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 246257-63-6 | [3] |

| Molecular Formula | C₆H₁₄ClN | [3] |

| Molecular Weight | 135.64 g/mol | [3] |

| Appearance | White to off-white solid (expected) | General knowledge of amine hydrochlorides |

| Purity | Typically ≥95% | [3] |

| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge of amine hydrochlorides |

Synthesis of N-cyclopropyl-N-isopropylamine Hydrochloride

The synthesis of N-cyclopropyl-N-isopropylamine hydrochloride is most effectively achieved through a one-pot reductive amination reaction, followed by salt formation. This method is widely favored in the pharmaceutical industry for its efficiency and high atom economy.[4]

Reaction Principle: Reductive Amination

Reductive amination involves the reaction of a carbonyl compound (in this case, cyclopropanone) with an amine (isopropylamine) to form an imine intermediate. This intermediate is then reduced in situ to the desired secondary amine using a selective reducing agent.[5]

The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical. It is a mild and selective reagent that readily reduces the protonated imine (iminium ion) much faster than the starting ketone.[6][7] This selectivity prevents the undesired reduction of cyclopropanone to cyclopropanol and allows for a convenient one-pot procedure.[5] The slightly acidic conditions, often facilitated by acetic acid, catalyze the formation of the imine intermediate.[6]

Experimental Protocol

Materials:

-

Cyclopropanone

-

Isopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether (Et₂O)

-

Hydrogen chloride (HCl) solution in diethyl ether (e.g., 2 M)

Step-by-Step Procedure:

-

Imine Formation:

-

To a solution of cyclopropanone (1.0 equivalent) in 1,2-dichloroethane (DCE), add isopropylamine (1.2 equivalents).

-

Add glacial acetic acid (1.0 equivalent) to the mixture and stir at room temperature for approximately 1 hour to facilitate the formation of the iminium ion.

-

-

Reduction:

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Maintain the temperature at room temperature, using a water bath if necessary to control any exotherm.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by a suitable technique such as TLC or GC-MS.

-

-

Work-up:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-cyclopropyl-N-isopropylamine.

-

-

Purification and Salt Formation:

-

The crude amine can be purified by distillation or flash column chromatography on silica gel.

-

Dissolve the purified amine in a minimal amount of diethyl ether.

-

Slowly add a solution of hydrogen chloride in diethyl ether (1.1 equivalents) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-cyclopropyl-N-isopropylamine hydrochloride.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-cyclopropyl-N-isopropylamine hydrochloride.

Analytical Characterization

Ensuring the identity and purity of N-cyclopropyl-N-isopropylamine hydrochloride is crucial for its application in research and development. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl and isopropyl groups. The protons on the cyclopropane ring will appear at a high field (upfield), typically between 0 and 1 ppm, due to the ring's magnetic anisotropy.[8] The methine proton of the isopropyl group will appear as a septet, coupled to the six methyl protons, which will appear as a doublet. The N-H proton of the hydrochloride salt may be broad and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclopropyl and isopropyl groups. The cyclopropyl carbons will resonate at a high field.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the free base. Alkylamines typically undergo a characteristic α-cleavage in the mass spectrometer.[9] For N-cyclopropyl-N-isopropylamine, fragmentation is expected to occur at the C-C bond adjacent to the nitrogen, leading to resonance-stabilized cationic fragments.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable methods for assessing the purity of N-cyclopropyl-N-isopropylamine. These techniques can separate the target compound from starting materials, by-products, and residual solvents.

Comparative Table of Analytical Techniques:

| Technique | Information Provided | Key Considerations |

| ¹H and ¹³C NMR | Structural confirmation, identification of functional groups, assessment of purity. | Provides detailed structural information. |

| GC-MS | Molecular weight confirmation of the free base, purity assessment, identification of volatile impurities. | The compound needs to be volatile and thermally stable. Derivatization may be necessary for the hydrochloride salt. |

| HPLC | Purity assessment, quantification. | A suitable column and mobile phase must be chosen for the separation of the polar amine hydrochloride. |

Applications in Research and Drug Development

N-cyclopropyl-N-isopropylamine hydrochloride serves as a valuable building block in organic synthesis and medicinal chemistry.[1] The incorporation of the cyclopropylamine moiety is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacological properties.[10]

Key Application Areas:

-

Pharmaceutical Intermediate: The cyclopropyl group can enhance metabolic stability by blocking sites of oxidation and can improve potency by introducing conformational rigidity.[2] This makes N-cyclopropyl-N-isopropylamine a desirable fragment for the synthesis of novel therapeutic agents.

-

Agrochemical Synthesis: Cyclopropylamine derivatives are also found in various herbicides, fungicides, and insecticides.[10]

-

Proteomics Research: Its use as a biochemical for proteomics research suggests it may be employed as a chemical probe or for modifying proteins.[1]

Caption: Key application areas of N-cyclopropyl-N-isopropylamine hydrochloride.

Safety and Handling

Potential Hazards:

-

Corrosive: Amine hydrochlorides can be corrosive to the skin, eyes, and respiratory tract.[13][14]

-

Harmful if Swallowed or Inhaled: Ingestion or inhalation may be harmful.[11][15]

-

Irritant: May cause skin and eye irritation.[13]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

In case of exposure, seek immediate medical attention and consult the available safety data sheets for analogous compounds.

Conclusion

N-cyclopropyl-N-isopropylamine hydrochloride is a valuable and versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research and development. Its synthesis via reductive amination is a robust and scalable method. A thorough analytical characterization is essential to ensure its quality for intended applications. By understanding its properties, synthesis, and handling requirements, researchers can effectively utilize this compound to advance their scientific endeavors.

References

-

Wiessler, M., & Pool, B. L. (1984). Mutagenic properties of N-cyclopropyl and N-allyl-N-nitroso compounds. Studies on the nature of alkylating species. Carcinogenesis, 5(5), 635–639. [Link]

-

Hanzlik, R. P., et al. (2011). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 24(9), 1545–1556. [Link]

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmaceutical Chemistry & Chemical Science. Longdom Publishing. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

NIST. (n.d.). Cyclopropylamine. NIST WebBook. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

- Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society.

-

National Center for Biotechnology Information. (n.d.). N-Isopropylpropylamine. PubChem. [Link]

-

NIST. (n.d.). N-Isopropylcyclohexylamine. NIST WebBook. [Link]

-

Taly, A., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8583–8621. [Link]

-

LibreTexts. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

Core. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 246257-63-6 | 3233-5-03 | MDL MFCD09863848 | N-Cyclopropyl-N-isopropylamine hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 4. longdom.org [longdom.org]

- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. longdom.org [longdom.org]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. tcichemicals.com [tcichemicals.com]

- 15. opcw.org [opcw.org]

A Technical Guide to the Solubility of N-cyclopropyl-N-isopropylamine Hydrochloride in Organic Solvents

Abstract

N-cyclopropyl-N-isopropylamine hydrochloride is a secondary amine salt with potential applications as an intermediate in pharmaceutical and specialty chemical synthesis. A thorough understanding of its solubility in organic solvents is paramount for process development, purification, formulation, and reaction optimization. This technical guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, outlines a robust, self-validating experimental protocol for its determination, and presents expected solubility trends in a variety of common organic solvents. Due to the limited availability of direct experimental data for this specific molecule, this guide emphasizes the foundational physicochemical principles and provides a predictive framework grounded in the behavior of analogous amine hydrochlorides.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like N-cyclopropyl-N-isopropylamine hydrochloride is a critical physicochemical parameter that influences nearly every stage of the drug development and chemical manufacturing lifecycle.[1] From reaction kinetics in a stirred-tank reactor to the bioavailability of a final drug product, solubility dictates the efficiency, feasibility, and success of chemical processes.[2]

N-cyclopropyl-N-isopropylamine hydrochloride, as an amine salt, possesses both ionic and organic characteristics. This duality results in complex solubility behavior that is highly dependent on the nature of the solvent. The hydrochloride salt form is often utilized to enhance aqueous solubility and improve handling characteristics compared to the free base.[3] However, in the context of organic synthesis, where non-aqueous media are prevalent, understanding and predicting solubility in organic solvents becomes a crucial challenge. This guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to address this challenge effectively.

Theoretical Framework: Governing Principles of Solubility

The dissolution of an ionic compound like N-cyclopropyl-N-isopropylamine hydrochloride in an organic solvent is a thermodynamically controlled process. It can be conceptualized as a balance between the energy required to break the crystal lattice of the salt (lattice energy) and the energy released when the resulting ions are solvated by the solvent molecules (solvation energy). For dissolution to occur, the solvation energy must overcome the lattice energy.

Several key factors of the solvent and solute dictate this energetic balance:

-

Solvent Polarity and Dielectric Constant (ε): The dielectric constant is a measure of a solvent's ability to reduce the electrostatic force between two charged ions.[4][5] Solvents with high dielectric constants are more effective at shielding the positive (N-cyclopropyl-N-isopropylammonium) and negative (chloride) ions from each other, thereby facilitating the dissolution of the salt.[6][7] Organic solvents exhibit a wide range of dielectric constants, which is a primary determinant of their ability to dissolve ionic compounds.

-

Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor plays a crucial role in solvating both the cation and the anion.[8][9]

-

Protic Solvents (e.g., alcohols like methanol, ethanol) can act as hydrogen bond donors, effectively solvating the chloride anion (Cl⁻). They can also act as hydrogen bond acceptors for the N⁺-H proton of the secondary ammonium cation.

-

Aprotic Polar Solvents (e.g., acetone, acetonitrile, DMSO) can only act as hydrogen bond acceptors. While they can solvate the cation, their ability to solvate the small chloride anion is limited, which can restrict solubility.

-

-

"Like Dissolves Like": This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. N-cyclopropyl-N-isopropylamine hydrochloride has a highly polar, ionic "head" (the ammonium hydrochloride group) and a nonpolar, organic "tail" (the cyclopropyl and isopropyl groups).[10] Its solubility will therefore be highest in polar organic solvents that can effectively solvate the ionic portion of the molecule.[11][12]

The interplay of these factors is visualized in the diagram below.

Caption: Factors influencing the solubility of an amine salt.

Expected Solubility Profile in Common Organic Solvents

While precise quantitative data for N-cyclopropyl-N-isopropylamine hydrochloride is not available in the literature, a qualitative and semi-quantitative prediction can be made based on the principles outlined above and data for analogous secondary amine hydrochlorides.[13][14]

| Solvent Class | Example Solvents | Dielectric Constant (ε) at 20°C | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | 32.7, 24.6 | High to Moderate | High polarity and excellent hydrogen bond donating/accepting capabilities effectively solvate both the ammonium cation and the chloride anion.[9] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | 46.7, 37.5, 20.7 | Moderate to Low | High dielectric constants favor ion separation, but the lack of hydrogen bond donation hinders effective solvation of the chloride anion. Solubility is expected to correlate with the dielectric constant. |

| Nonpolar Protic | Acetic Acid | 6.2 | Moderate | Although low polarity, the acidic nature of the solvent can participate in proton exchange and solvate the amine salt. |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | 2.4, 1.9, 4.3 | Insoluble to Very Low | Low polarity and inability to form strong interactions with the ionic solute lead to poor solvation. The nonpolar nature of these solvents cannot overcome the crystal lattice energy of the salt.[10] |

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a standardized experimental methodology is essential. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[15][16]

Isothermal Shake-Flask Method

This method involves equilibrating an excess of the solid solute with the solvent of interest at a constant temperature until the concentration of the solute in the solution reaches a constant value, representing the saturation point.[17][18]

Apparatus and Materials:

-

N-cyclopropyl-N-isopropylamine hydrochloride (solid, characterized for purity)

-

Selected organic solvents (analytical grade or higher)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (±0.1 mg)

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Step-by-Step Protocol:

-

Preparation: Add an excess amount of N-cyclopropyl-N-isopropylamine hydrochloride to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[15]

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[19][20] Preliminary experiments may be needed to determine the time required to reach equilibrium.[18]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.[21]

-

Quantification: Accurately dilute the filtered sample with a suitable solvent and analyze its concentration using a pre-validated analytical method (e.g., HPLC). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL, g/100 mL, or mol/L.

The workflow for this protocol is illustrated below.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Conclusion

While direct, published solubility data for N-cyclopropyl-N-isopropylamine hydrochloride is scarce, a robust understanding of its likely behavior in organic solvents can be achieved through the application of fundamental physicochemical principles. As an amine hydrochloride, its solubility is governed by the interplay between its crystal lattice energy and the solvation energy provided by the solvent. This is primarily dictated by the solvent's dielectric constant and its hydrogen bonding capabilities.

It is predicted that N-cyclopropyl-N-isopropylamine hydrochloride will exhibit the highest solubility in polar protic solvents like methanol and ethanol, and the lowest solubility in nonpolar aprotic solvents such as hexane and toluene. For definitive quantitative data, the isothermal shake-flask method, as detailed in this guide, provides a reliable and universally accepted protocol. The insights and methodologies presented herein offer a comprehensive framework for researchers and professionals to effectively predict, determine, and utilize the solubility characteristics of this and other similar amine salts in process development and formulation.

References

- ResearchGate. (2024). Relationship electrolyte solubility with dielectric constant solvent?

- Academic Journals. (2012). The role of dielectric constant in sodium chloride solution chemistry: Magnitude of super saturation.

- Quora. (2014). What is dielectric constant? Why is it responsible for dissolving so many salts in water.

- National Institutes of Health (NIH). (n.d.). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol.

- Chemistry Stack Exchange. (2017). Dielectric constant and dissolution of ionic salts.

- Sciencemadness.org. (2011). Solubility of organic amine salts.

- National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- National Institutes of Health (NIH). (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization.

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of N-Isopropylcyclohexylamine.

- Canadian Science Publishing. (1958). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS.

- National Institutes of Health (NIH). (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.

- ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation.

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of N-Isopropylcyclohexylamine (CAS 1195-42-2).

- Scribd. (n.d.). Hydrogen Bonding in Amines Explained.

- Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?

- Cheméo. (n.d.). Chemical Properties of N-Isopropylcyclohexylamine (CAS 1195-42-2).

- Chemistry LibreTexts. (2024). 15.12: Physical Properties of Amines.

- Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation.

- RMIT Open Press. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties.

- Chemistry LibreTexts. (2023). Advanced Properties of Amines.

- ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- National Institutes of Health (NIH). (n.d.). N-Isopropylpropylamine. PubChem.

- National Institutes of Health (NIH). (n.d.). N-Propylcyclopropanamine. PubChem.

- Carleton University. (2023). Solubility of Organic Compounds.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- Lumen Learning. (n.d.). 23.1. Properties of amines. Organic Chemistry II.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

- BYJU'S. (n.d.). Physical Properties of Amines.

- Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines.

- YouTube. (2021). Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry.

- ChemBK. (2024). Isopropylamine Hydrochloride.

- Guidechem. (n.d.). ISOPROPYLAMINE HYDROCHLORIDE 15572-56-2 wiki.

- Sciencemadness Wiki. (2020). Isopropylamine.

- BenchChem. (2025). A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents.

- Chemsrc. (2025). Isopropylamine Hydrochloride | CAS#:15572-56-2.

Sources

- 1. The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. academicjournals.org [academicjournals.org]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. enamine.net [enamine.net]

- 20. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Application of N-cyclopropyl-N-isopropylamine Hydrochloride in Modern Organic Synthesis

Introduction: The Strategic Value of the N-Cyclopropyl-N-isopropyl Motif

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacological profile. The N-cyclopropyl-N-isopropylamine group is one such privileged scaffold. The cyclopropyl ring, with its inherent strain and unique electronic properties, offers metabolic stability and can favorably modulate binding interactions with biological targets.[1] Concurrently, the isopropyl group provides steric bulk that can enhance selectivity and improve pharmacokinetic properties. N-cyclopropyl-N-isopropylamine hydrochloride serves as a critical building block for introducing this valuable moiety, particularly in the synthesis of complex pharmaceutical agents. This guide provides an in-depth examination of its properties, synthetic applications, and a detailed protocol for its use in a key synthetic transformation.

Physicochemical Properties and Handling

Safe Handling and Storage:

-

Always handle in a well-ventilated area or chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

The hydrochloride salt can be hygroscopic; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Table 1: Physicochemical Properties of N-cyclopropyl-N-isopropylamine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N·HCl | [2] |

| Molecular Weight | 135.63 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| CAS Number | 246257-63-6 | N/A |

Core Synthetic Application: Reductive Amination

The primary utility of N-cyclopropyl-N-isopropylamine as a building block is in the formation of carbon-nitrogen (C-N) bonds to introduce the N-cyclopropyl-N-isopropyl group onto a target molecule. Reductive amination stands out as the most efficient and widely employed method for this transformation.[3]

This one-pot reaction involves two key steps:

-

Iminium Ion Formation: The secondary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. Under mildly acidic conditions, the resulting hemiaminal intermediate dehydrates to form a transient, electrophilic iminium ion.

-

In-situ Reduction: A hydride reagent, added to the same pot, selectively reduces the iminium ion to form the target tertiary amine.

Causality in Reagent Selection: The choice of reducing agent is critical for the success of a reductive amination. A key challenge is to reduce the iminium ion in the presence of the starting carbonyl compound.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent, particularly effective for the reductive amination of ketones and aldehydes. Its reduced reactivity towards carbonyls (compared to reagents like NaBH₄) minimizes the undesired reduction of the starting material. Furthermore, it is tolerant of the mildly acidic conditions required for iminium ion formation.

-

Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent that is stable in mildly acidic conditions and selectively reduces the protonated imine (iminium ion). However, due to the potential for cyanide in the waste stream, NaBH(OAc)₃ is often preferred in process chemistry.

The following diagram illustrates the general workflow for a reductive amination protocol.

Caption: General experimental workflow for reductive amination.

Case Study: Synthesis of a Pibrentasvir Intermediate

Pibrentasvir is a potent, direct-acting antiviral agent used for the treatment of Hepatitis C virus (HCV) infection. Its complex architecture relies on the strategic assembly of several key intermediates. One such crucial step involves the introduction of the N-cyclopropyl-N-isopropylamine moiety via reductive amination.

The reaction involves coupling N-cyclopropyl-N-isopropylamine with the spirocyclic ketone intermediate, (S)-tert-butyl 2-oxo-4-azaspiro[2.4]heptane-4-carboxylate.

Caption: Reductive amination in Pibrentasvir intermediate synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established principles of reductive amination for this class of transformation.

Objective: To synthesize (S)-tert-butyl 2-((cyclopropyl(isopropyl)amino)methyl)-4-azaspiro[2.4]heptane-4-carboxylate.

Materials:

-

(S)-tert-butyl 2-oxo-4-azaspiro[2.4]heptane-4-carboxylate (1.0 eq)

-

N-cyclopropyl-N-isopropylamine hydrochloride (1.2 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.3 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Acetic Acid (AcOH) (optional, catalytic amount)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen), add (S)-tert-butyl 2-oxo-4-azaspiro[2.4]heptane-4-carboxylate (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

-

Amine Addition: Add N-cyclopropyl-N-isopropylamine hydrochloride (1.2 eq) to the solution, followed by the dropwise addition of Et₃N or DIPEA (1.3 eq) to liberate the free amine in situ. Stir the mixture at room temperature for 30 minutes. Rationale: The hydrochloride salt is used for its stability. An external base is required to neutralize the HCl and provide the free secondary amine, which is the active nucleophile.

-

Iminium Formation: If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added to facilitate the dehydration of the hemiaminal intermediate to the iminium ion. Stir for an additional 1-2 hours at room temperature.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 20-30 minutes, ensuring the internal temperature does not rise significantly. Rationale: Portion-wise addition at low temperature controls the exotherm and prevents potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure (S)-tert-butyl 2-((cyclopropyl(isopropyl)amino)methyl)-4-azaspiro[2.4]heptane-4-carboxylate.

Conclusion

N-cyclopropyl-N-isopropylamine hydrochloride is a highly valuable and strategic building block for introducing a key pharmacophore into complex molecules. Its application via reductive amination offers a reliable and efficient method for C-N bond formation, exemplified by its crucial role in the synthesis of the HCV inhibitor Pibrentasvir. Understanding the principles of reagent selection and reaction conditions allows researchers and drug development professionals to effectively leverage this building block in the design and execution of innovative synthetic routes.

References

-

Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

-

Novasol Biotech. (2024, August 26). How to synthesize Pibrentasvir and its pharmaceutical intermediates? Novasol Biotech. Available at: [Link]

- U.S. Patent No. US20210395185A1. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents.

-

Chemistry LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. Available at: [Link]

-

PubChem. tert-Butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Synple Chem. Available Synple Chem Reagent Cartridges. Synple Chem. Available at: [Link]

- World Intellectual Property Organization. (2020). Process for manufacturing pibrentasvir active drug substance. Google Patents.

Sources

- 1. How to synthesize Pibrentasvir and its pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]

- 2. Organic synthesis: the art and science of replicating the molecules of living nature and creating others like them in the laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HCV drug discovery aimed at viral eradication - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Reactivity of the Cyclopropylamine Moiety: A Technical Guide Focused on N-Cyclopropyl-N-Isopropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylamine moiety is a cornerstone in modern medicinal chemistry, imparting unique conformational rigidity and metabolic stability to pharmaceutical agents.[1][2][3] This guide delves into the nuanced reactivity of this functional group, with a specific focus on N-cyclopropyl-N-isopropylamine hydrochloride. We will explore the intricate interplay of ring strain and electronic effects that dictate its chemical behavior, potential degradation pathways, and the methodologies to rigorously assess its stability. This document serves as an in-depth resource for scientists engaged in the development of drug candidates featuring this versatile scaffold.

The Dual Nature of the Cyclopropyl Group: A Source of Unique Reactivity

The three-membered ring of cyclopropane is characterized by significant angle strain, with C-C bond angles compressed to approximately 60° from the ideal 109.5° tetrahedral angle.[4][5] This inherent strain is a primary driver of its chemical reactivity, making the ring susceptible to opening reactions that release this strain.[5]

Beyond ring strain, the electronic properties of the cyclopropyl group are multifaceted. It exhibits a fascinating duality, acting as an inductive electron-withdrawing group while simultaneously being a potent resonance electron-donating group, especially when adjacent to an electron-deficient center.[6] This is attributed to the significant π-orbital overlap in the C-C bonds, giving it a partial double-bond character.[5][6] This unique electronic profile profoundly influences the reactivity of the attached amino group in N-cyclopropyl-N-isopropylamine hydrochloride.

Reactivity Landscape of N-Cyclopropyl-N-Isopropylamine Hydrochloride

The reactivity of N-cyclopropyl-N-isopropylamine hydrochloride can be broadly categorized into two main areas: reactions involving the cyclopropyl ring and reactions centered on the nitrogen atom. The presence of the isopropyl group introduces steric hindrance that can modulate the accessibility of the nitrogen lone pair, while the hydrochloride salt form ensures the amine is protonated in protic media, influencing its nucleophilicity and the stability of the cyclopropyl ring.

Cyclopropyl Ring Integrity: Potential for Ring-Opening Reactions

The strained cyclopropane ring is susceptible to cleavage under various conditions. Understanding these potential degradation pathways is critical for assessing the stability of drug candidates.

-

Acid-Catalyzed Ring Opening: In strongly acidic conditions, protonation of the cyclopropane ring can lead to the formation of a carbenium ion, initiating ring opening. For donor-acceptor cyclopropanes, cleavage of the vicinal bond is generally observed.[7] In the case of trans-2-phenylcyclopropylamine•HCl, ring-opening reactions in superacid have been shown to proceed via cleavage of the distal C2-C3 bond.[7] While N-cyclopropyl-N-isopropylamine hydrochloride is not a classic donor-acceptor system, the potential for acid-catalyzed ring opening, particularly under harsh conditions, should be considered.

-

Oxidative Ring Opening: The cyclopropylamine moiety can be susceptible to oxidative metabolism, leading to reactive intermediates. For instance, the hepatotoxicity of the antibiotic trovafloxacin has been linked to the cytochrome P450-mediated oxidation of its cyclopropylamine substructure, resulting in the formation of a reactive α,β-unsaturated aldehyde via ring opening.[8][9] This bioactivation pathway highlights a key area of investigation for any cyclopropylamine-containing drug candidate.

-

Nucleophilic Ring Opening: While less common for simple cyclopropylamines, donor-acceptor cyclopropanes are known to undergo ring-opening reactions with nucleophiles.[10][11] The reactivity of N-cyclopropyl-N-isopropylamine hydrochloride towards strong nucleophiles should be evaluated, especially if such conditions are encountered during synthesis or formulation.

A logical workflow for investigating these potential ring-opening pathways is depicted below:

Caption: Workflow for assessing the stability of N-cyclopropyl-N-isopropylamine hydrochloride.

Reactions at the Nitrogen Center

The secondary amine in N-cyclopropyl-N-isopropylamine hydrochloride is a key reactive site. Its nucleophilicity is tempered by the steric bulk of the isopropyl group and protonation in the hydrochloride form.

-

N-Alkylation and N-Acylation: The amine can participate in nucleophilic substitution reactions with alkyl halides and acylation reactions with acid chlorides or anhydrides. The hydrochloride salt would first need to be neutralized to the free base to enable these reactions.

-

Formation of N-Oxides: Tertiary amines are susceptible to oxidation to form N-oxides. While N-cyclopropyl-N-isopropylamine is a secondary amine, its potential for oxidation at the nitrogen should be considered, particularly under oxidative stress conditions.

Experimental Protocols for Stability and Reactivity Assessment

A thorough understanding of the reactivity of N-cyclopropyl-N-isopropylamine hydrochloride requires a systematic experimental approach. Forced degradation studies are an essential component of this evaluation, providing insights into potential degradation pathways and informing the development of stability-indicating analytical methods.[12][13][14][15][16]

Forced Degradation Studies

The following protocols outline a standard approach to forced degradation studies. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are observed.

Protocol 1: Acidic and Basic Hydrolysis

-

Preparation of Stock Solution: Prepare a stock solution of N-cyclopropyl-N-isopropylamine hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate the solution at 60°C for 24 hours.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate the solution at 60°C for 24 hours.

-

Neutralization and Analysis: After the incubation period, cool the solutions to room temperature and neutralize them. Analyze the samples by a suitable stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

-

Preparation of Stock Solution: Prepare a stock solution as described in Protocol 1.

-

Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

-

Analysis: Analyze the sample directly by HPLC.

Protocol 3: Thermal Degradation

-

Solid State: Place a known amount of solid N-cyclopropyl-N-isopropylamine hydrochloride in a controlled temperature oven at 80°C for 48 hours.

-

Solution State: Prepare a solution of the compound as in Protocol 1 and incubate at 60°C for 48 hours.

-

Analysis: Dissolve the solid sample in a suitable solvent and analyze both solid and solution samples by HPLC.

Protocol 4: Photostability

-

Sample Preparation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Control: A dark control sample should be kept under the same conditions to exclude the effects of temperature.

-

Analysis: Analyze the samples by HPLC.

Analytical Methodology

A robust, stability-indicating analytical method is crucial for accurately assessing the degradation of N-cyclopropyl-N-isopropylamine hydrochloride.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common choice. Since the target molecule lacks a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) may be necessary.[17]

-

Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is suitable for analyzing volatile amines. The use of a base-deactivated column is recommended to prevent poor peak shape.[17][18]

-

Ion Chromatography (IC): For the analysis of the primary amine starting material (cyclopropylamine) or other ionic impurities, ion chromatography with conductivity detection is a highly sensitive method.[19]

The relationship between the stress conditions and the analytical outcomes is illustrated in the following diagram:

Caption: Interplay between forced degradation conditions and analytical characterization.

Summary of Expected Reactivity and Stability

The following table summarizes the expected reactivity of N-cyclopropyl-N-isopropylamine hydrochloride under various conditions, based on the known chemistry of the cyclopropylamine moiety.

| Stress Condition | Expected Reactivity/Degradation Pathway | Key Analytical Observations |

| Strong Acid | Potential for slow ring-opening. | Appearance of new peaks in HPLC corresponding to ring-opened products. Mass spectrometry (MS) would be crucial for identification. |

| Strong Base | Generally stable, as the free base is less susceptible to nucleophilic attack on the ring. | Minimal degradation expected. |

| Oxidative | Susceptible to oxidation at the nitrogen and potential oxidative ring-opening. | Formation of N-oxide and/or ring-opened products. Changes in the UV spectrum may be observed. |

| Thermal | Generally stable at moderate temperatures. | Minimal degradation expected under typical pharmaceutical processing conditions. |

| Photolytic | Potential for photolytic degradation, though specific pathways are not readily predicted without experimental data. | Appearance of new peaks in the chromatogram. Comparison with a dark control is essential. |

Conclusion

The cyclopropylamine moiety in N-cyclopropyl-N-isopropylamine hydrochloride presents a unique and complex reactivity profile. While it offers advantages in terms of metabolic stability and conformational constraint, its susceptibility to ring-opening reactions under certain stress conditions necessitates a thorough and systematic investigation. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for researchers to assess the stability of drug candidates containing this important functional group, ensuring the development of safe and efficacious medicines.

References

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing . Longdom Publishing. [Link]

-

Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes . National Institutes of Health. [Link]

-

Cyclopropyl Definition - Organic Chemistry Key Term . Fiveable. [Link]

-

In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity . ACS Publications. [Link]

-

CYCLOPROPYLAMINE . Ataman Kimya. [Link]

-

How does the cyclopropyl group influence conjugation and aromaticity? . Chemistry Stack Exchange. [Link]

- CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.

-

Exploring the Applications of Cyclopropylamine in Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances . National Institutes of Health. [Link]

-

GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients . ResearchGate. [Link]

-

N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives1 . ACS Publications. [Link]

-

TRANSMISSION OF ELECTRONIC EFFECTS BY THE CYCLOPROPANE RING. RATES OF ALKALINE HYDROLYSIS OF SOME ETHYL p-SUBSTITUTED 2-PHENYLCYCLOPROPANECARBOXYLATES . ACS Publications. [Link]

-

Metabolism of cyclopropyl groups . Hypha Discovery. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications . Longdom Publishing. [Link]

-

development of forced degradation and stability indicating studies for drug substance and drug product . International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Cyclopropane ring‐opening with amine . ResearchGate. [Link]

-

Reactivity of electrophilic cyclopropanes . National Institutes of Health. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration . [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . ACS Publications. [Link]

-

Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes . ACS Publications. [Link]

-

Forced Degradation Studies . MedCrave online. [Link]

-

A Review: Stability Indicating Forced Degradation Studies . Research Journal of Pharmacy and Technology. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health. [Link]

-

Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review . ResearchGate. [Link]

-

Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates . ACS Publications. [Link]

-

Isopropylamine Hydrochloride . ChemBK. [Link]

-

Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines . ChemRxiv. [Link]

- US4590292A - Process for the manufacture of cyclopropylamine.

-

Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I . ChemRxiv. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. longdom.org [longdom.org]

- 5. fiveable.me [fiveable.me]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. researchgate.net [researchgate.net]

- 11. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijrpp.com [ijrpp.com]

- 13. ajpsonline.com [ajpsonline.com]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. rjptonline.org [rjptonline.org]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]

N-Cyclopropyl-N-isopropylamine Hydrochloride: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Strained Scaffolds in Drug Design